

X-ray crystallography of Methyl 4-(2-aminoethyl)benzoate hydrochloride derivatives

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Compound of Interest

Compound Name: *Methyl 4-(2-aminoethyl)benzoate hydrochloride*

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A Comprehensive Guide to the X-ray Crystallography of **Methyl 4-(2-aminoethyl)benzoate Hydrochloride** Derivatives for Researchers, Scientists, and Drug Development Professionals.

This guide offers a comparative analysis of the crystallographic data of compounds structurally related to **Methyl 4-(2-aminoethyl)benzoate hydrochloride**. Due to the current absence of publicly available crystal structures for **Methyl 4-(2-aminoethyl)benzoate hydrochloride** and its direct derivatives, this document provides a foundational framework for researchers aiming to perform such crystallographic studies. It includes detailed experimental protocols, comparative data from analogous structures, and visualizations to guide the experimental workflow.

Introduction to the Structural Analysis of Benzoate Derivatives

Methyl 4-(2-aminoethyl)benzoate hydrochloride is a derivative of phenethylamine, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The determination of the three-dimensional atomic structure through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships (SAR), optimizing drug design, and elucidating potential biological pathways. This guide serves as a practical resource for researchers undertaking the crystallographic analysis of this and related molecules.

Comparative Crystallographic Data of Structurally Related Compounds

While specific crystallographic data for **Methyl 4-(2-aminoethyl)benzoate hydrochloride** is not available in open-access databases, a comparative analysis of structurally similar compounds can provide valuable insights into expected crystal packing, hydrogen bonding motifs, and molecular conformations. The following table summarizes key crystallographic parameters for selected benzoate and phenethylamine derivatives.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Ref.
Phenethylamine hydrochloride	C ₈ H ₁₂ ClN	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	7.963(2)	10.583(3)	10.683(3)	90	[1]
Methyl 4-(aminomethyl)benzoate hydrochloride	C ₉ H ₁₂ ClNO ₂	Not available	Not available	Not available	Not available	Not available	Not available	[2]
Ethyl 4-aminobenzoate (Benzoic acid ethyl ester)	C ₉ H ₁₁ NO ₂	Monoclinic	P2 ₁ /c	12.868(3)	5.862(1)	12.088(2)	110.68(3)	N/A
Methyl 4-aminobenzoate	C ₈ H ₉ NO ₂	Monoclinic	P2 ₁ /n	12.158(2)	5.234(1)	12.215(2)	107.05(1)	N/A

Note: Complete crystallographic data for Methyl 4-(aminomethyl)benzoate hydrochloride was not publicly available.

Experimental Protocols

A generalized experimental protocol for the single-crystal X-ray diffraction of small organic molecules like **Methyl 4-(2-aminoethyl)benzoate hydrochloride** derivatives is outlined below.

Crystal Growth

The initial and often most critical step is obtaining high-quality single crystals.

- Materials: **Methyl 4-(2-aminoethyl)benzoate hydrochloride** or its derivative, various solvents (e.g., methanol, ethanol, acetonitrile, water), and co-solvents.
- Methods:
 - Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
 - Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
 - Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.

Data Collection

- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize radiation damage.
- Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).^[3]
- Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
- Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness.

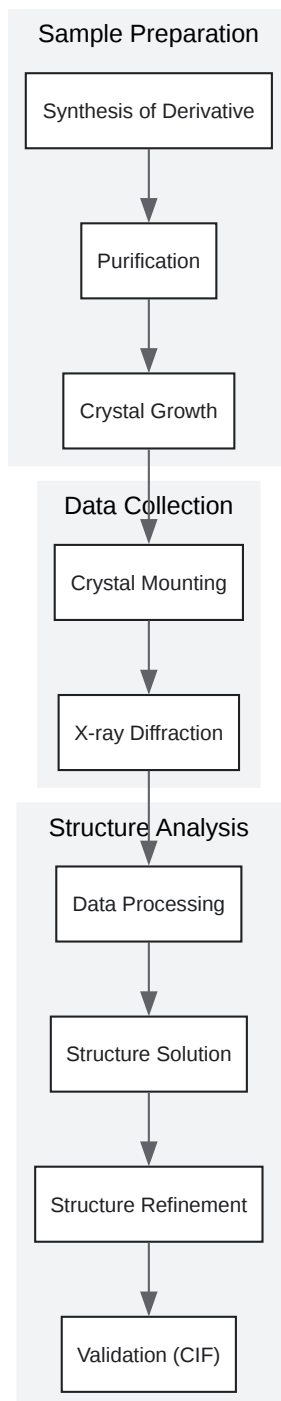
Structure Solution and Refinement

- **Data Reduction and Integration:** The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
- **Structure Refinement:** The initial atomic model is refined against the experimental diffraction data using least-squares methods. This process involves refining atomic positions, and thermal parameters, and adding hydrogen atoms to the model. The quality of the final structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GOF).

Visualizations

Experimental Workflow for X-ray Crystallography

Experimental Workflow for Single-Crystal X-ray Crystallography



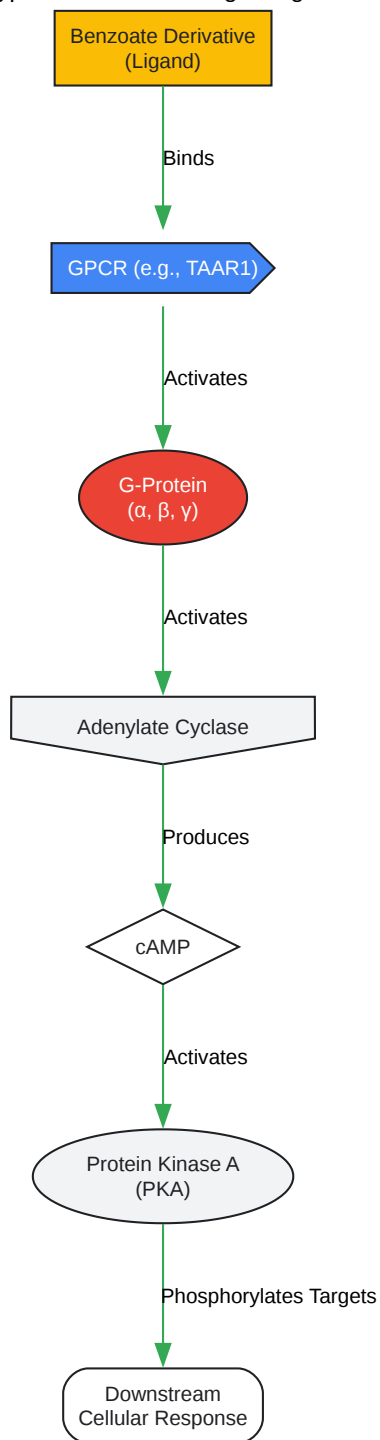
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Caption: A flowchart illustrating the major steps involved in single-crystal X-ray crystallography.

Hypothetical Signaling Pathway for a Phenethylamine Derivative

Given that phenethylamine derivatives often interact with neurotransmitter systems, the following diagram illustrates a hypothetical signaling pathway where a derivative could act as a ligand for a G-protein coupled receptor (GPCR), such as a trace amine-associated receptor (TAAR).

Hypothetical GPCR Signaling Pathway

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Caption: A potential signaling cascade initiated by a benzoate derivative binding to a GPCR.

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